molecular formula C18H21N3O4 B044535 (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid CAS No. 124985-60-0

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid

Cat. No. B044535
M. Wt: 343.4 g/mol
InChI Key: GPUZLEJRBPMBIC-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid, also known as AHPPA, is a synthetic amino acid that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.

Biochemical And Physiological Effects

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of amyloid-beta aggregation, improvement of insulin sensitivity, and regulation of gene expression. (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has several advantages for lab experiments, including its synthetic availability, stability, and specificity. However, (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid also has several limitations, including its relatively high cost, limited solubility, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid, including the development of more efficient synthesis methods, the identification of more specific targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid may also have potential applications in the field of epigenetics, as it has been shown to inhibit the activity of HDACs. Further research is needed to fully understand the potential of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid as a therapeutic agent.

Synthesis Methods

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid can be synthesized using a multi-step process involving the protection and deprotection of functional groups. The first step involves the protection of the amino group of L-phenylalanine with the tert-butyloxycarbonyl (Boc) group. The Boc-protected L-phenylalanine is then treated with 4-hydroxybenzyl alcohol to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride, followed by the deprotection of the Boc group using trifluoroacetic acid. The resulting carboxylic acid is then coupled with 4-aminophenylalanine using N,N'-dicyclohexylcarbodiimide (DCC) to form (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of the disease. In diabetes, (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has been shown to improve insulin sensitivity and glucose metabolism.

properties

CAS RN

124985-60-0

Product Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid

InChI

InChI=1S/C18H21N3O4/c19-13-5-1-12(2-6-13)10-16(18(24)25)21-17(23)15(20)9-11-3-7-14(22)8-4-11/h1-8,15-16,22H,9-10,19-20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1

InChI Key

GPUZLEJRBPMBIC-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N

synonyms

Tyr-APhe
tyrosine-4'-aminophenylalanine

Origin of Product

United States

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